3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .Molecular Structure Analysis
The benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters . The reaction could be also performed in the absence of ligand .Scientific Research Applications
- Antimycobacterial Activity Compounds related to 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide (a close analog) have been synthesized and investigated for their antimycobacterial activities. The presence of a free amino group and the sulfonamide moiety is crucial for biological activity, as observed in studies against Mycobacterium tuberculosis .
- The benzofuran core is present in many biologically active natural products and drugs. Benzofuran-based drugs, such as Methoxsalen (used against psoriasis and eczema), Amiodarone, Dronedarone (antiarrhythmics), and Vilazodone (an antidepressant), highlight the importance of this scaffold .
- Novel synthetic methodologies, like the one involving 8-aminoquinoline directed C–H arylation and transamidation chemistry, provide expedient access to structurally diverse benzofuran derivatives for drug design .
- Beyond antimycobacterial activity, benzofuran derivatives have demonstrated a wide range of antimicrobial and anticancer properties .
- The directed C–H arylation reactions using Pd catalysis allow efficient installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .
- The modular synthetic route described in the study provides a highly efficient strategy for generating structurally diverse collections of benzofuran derivatives .
Drug Design and Medicinal Chemistry
Anticancer Properties
Palladium-Catalyzed C–H Functionalization
Structural Diversity for Screening Campaigns
Transamidation Procedure
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context in which the interaction occurs.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected . These could potentially include pathways related to cell growth and proliferation (in the case of anti-tumor activity), bacterial metabolism (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity).
Result of Action
Given the biological activities associated with benzofuran compounds, the effects could potentially include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This encourages medicinal chemists to explore new areas to improve human health and reduce suffering .
properties
IUPAC Name |
3-[(3-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-24-12-7-5-6-11(10-12)18(22)20-15-13-8-3-4-9-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDOWDRJMLDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide |
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